molecular formula C8H10N2O4 B2459580 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid CAS No. 1554401-30-7

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Cat. No.: B2459580
CAS No.: 1554401-30-7
M. Wt: 198.178
InChI Key: APMXDZYKRLONAO-UHFFFAOYSA-N
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Description

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 4-morpholinyl group and at position 5 with a carboxylic acid moiety. This structural motif is significant in medicinal chemistry, as morpholine derivatives are often used to improve pharmacokinetic profiles, such as bioavailability and metabolic stability .

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, methods described in isoxazole derivative syntheses (e.g., hydrolysis of esters using sodium hydroxide and catalytic indium trifluoromethanesulfonate) may be adapted to introduce the morpholinyl group . The carboxylic acid group at position 5 allows for further functionalization, such as esterification or amide formation, which is critical for drug development .

Properties

IUPAC Name

3-morpholin-4-yl-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-8(12)6-5-7(9-14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMXDZYKRLONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid typically involves the reaction of morpholine with isoxazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with an isoxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety in isoxazole derivatives participates in standard reactions:

Reaction Type Conditions Outcome Reference
Esterification Alcohol, acid catalyst (e.g., HCl)Formation of esters (e.g., methyl/ethyl esters)
Amide formation Amine, coupling reagents (e.g., DCC)Amides with retained isoxazole core
Acyl chloride formation Thionyl chloride, SOCl₂, or PCl₅Acyl chloride intermediates for further coupling
Nucleophilic substitution Halide (e.g., R-X) under basic conditionsSubstituted derivatives (e.g., alkyl/aryl esters)

Reactivity of the Isoxazole Ring

The isoxazole ring is stable under mild conditions but can undergo:

  • Electrophilic substitution at positions 3 or 5, depending on substituents .

  • Hydrolysis under strong acidic/basic conditions, potentially cleaving the ring .

  • Reduction (e.g., catalytic hydrogenation), though the morpholinyl group may influence reactivity.

Biological Activity and Functional Group Transformations

Isoxazole derivatives, including carboxylic acids, are studied for their pharmacological properties. For example:

  • Antitumor activity : Isoxazole derivatives show apoptosis induction and cell cycle arrest .

  • Anti-TB activity : Ethyl esters of 5-phenyl-3-isoxazolecarboxylic acid exhibit nanomolar activity against Mycobacterium tuberculosis .

  • Mitochondrial permeability transition pore (mtPTP) inhibition : Optimized isoxazole derivatives demonstrate picomolar activity in preclinical models .

While the morpholinyl group’s role is not explicitly detailed, it likely modulates solubility, lipophilicity, or interaction with biological targets.

Structural Modifications and Stability

Based on analogous compounds:

  • Substitution patterns (e.g., electron-withdrawing/donating groups) significantly affect activity. For instance, hydroxyphenyl groups enhance mtPTP inhibition .

  • Hydrolysis resistance : The carboxylic acid group may require protection (e.g., esterification) during synthesis to avoid premature cleavage .

Scientific Research Applications

Anti-Inflammatory Applications

One of the primary applications of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid lies in its anti-inflammatory properties. Research indicates that isoxazole derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity is crucial as it reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Key Findings:

  • The compound has shown efficacy in treating various inflammatory disorders, including arthritis, asthma, and inflammatory bowel disease .
  • In vivo studies demonstrated that these compounds could reduce inflammation with minimal side effects, making them a safer alternative to traditional NSAIDs .

Anticancer Activity

The anticancer potential of this compound has been explored through various preclinical studies. Isoxazole derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth.

Case Studies:

  • A study highlighted that certain isoxazole derivatives inhibited melanoma metastases and reduced the risk of drug resistance . The compounds demonstrated cytotoxic activity against breast (MCF-7), liver (Hep3B), and cervix (HeLa) cancer cell lines.
  • Another investigation revealed that specific derivatives delayed the G2/M phase of the cell cycle in cancer cells, indicating potential mechanisms for their anticancer effects .

Additional Biological Activities

Beyond anti-inflammatory and anticancer applications, this compound exhibits other biological activities:

  • Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which can contribute to their therapeutic effects by reducing oxidative stress within cells .
  • Antibacterial Effects : Preliminary studies indicate potential antibacterial properties against various pathogens, although more research is needed to establish this application fully.

Data Table: Summary of Applications

Application TypeSpecific ActivityReferences
Anti-inflammatoryCOX-2 inhibition
AnticancerCytotoxicity against multiple cell lines
MechanismsCell cycle arrest via p53 activation
Additional ActivitiesAntioxidant and antibacterial effects

Mechanism of Action

The mechanism of action of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid with structurally related isoxazolecarboxylic acid derivatives, highlighting substituent effects on molecular weight, solubility, and biological activity:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications/Activity References
This compound 4-Morpholinyl ~239.25 (estimated) High Potential kinase inhibition, drug intermediates
3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid 4-Chlorophenyl 223.62 Moderate Antibacterial agents, enzyme inhibitors
4-Methylisoxazole-5-carboxylic acid Methyl 127.11 Low Antidiabetic agents (e.g., Glisoxepide)
3-Hydroxyisoxazole-5-carboxylic acid Hydroxyl 129.09 High Chelating agents, metal coordination studies
5-Methyl-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid 4-Methoxyphenyl 247.25 Moderate Crystallography studies, material science

Key Research Findings

Hydroxyl and carboxylic acid substituents increase polarity, favoring aqueous solubility and binding to hydrophilic enzyme pockets .

Biological Activity :

  • Chlorophenyl-substituted derivatives (e.g., 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid) exhibit antibacterial properties, likely due to hydrophobic interactions with bacterial membranes .
  • Methyl-substituted analogues (e.g., 4-Methylisoxazole-5-carboxylic acid) are utilized in antidiabetic drugs, where steric bulk aids in selective enzyme inhibition .

Synthetic Flexibility :

  • Morpholinyl derivatives can be synthesized via catalytic methods (e.g., indium trifluoromethanesulfonate), achieving yields of 63–81%, comparable to chlorophenyl and methyl analogues .
  • Carboxylic acid groups enable further derivatization; esterified forms (e.g., ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate) are intermediates in drug discovery .

Physical Properties :

  • Morpholinyl-substituted compounds generally exhibit higher melting points (estimated 200–250°C) than methyl or methoxy derivatives, suggesting greater crystalline stability .

Contradictions and Limitations

  • While morpholinyl groups enhance solubility, their bulkiness may reduce membrane permeability in some drug candidates compared to smaller substituents like methyl .
  • Limited direct pharmacological data exist for this compound, necessitating extrapolation from structurally related compounds .

Biological Activity

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid, a compound with the CAS number 1554401-30-7, has garnered attention in the scientific community for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and insecticidal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an isoxazole ring substituted with a morpholine group. This unique structure contributes to its biological activity and potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria ranged from 20 to 50 µg/mL, showcasing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus20Similar to ceftriaxone
Escherichia coli30Comparable
Pseudomonas aeruginosa50Moderate activity

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation in breast cancer (MCF-7) and prostate cancer cells. The IC50 values for these effects were reported to be between 5 and 15 µM .

Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5Induces apoptosis
Prostate Cancer15Inhibits proliferation

3. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that it reduced TNF-α levels by up to 70% at concentrations of 10 µg/mL, indicating its potential as a therapeutic agent for inflammatory diseases .

Cytokine Inhibition (%) Concentration (µg/mL)
TNF-α7010
IL-66510

4. Insecticidal Activity

Recent studies have highlighted the insecticidal activity of this compound against Aedes aegypti larvae, the primary vector for dengue and other viral diseases. The LC50 value was determined to be approximately 30 µM, indicating significant larvicidal effects without notable toxicity to mammalian cells at higher concentrations .

Case Studies

A notable study explored the efficacy of various isoxazole derivatives, including this compound, against resistant bacterial strains. The results showed enhanced antimicrobial activity compared to traditional antibiotics, suggesting its potential use in treating multidrug-resistant infections .

Another significant investigation focused on the anticancer effects of the compound in combination with other chemotherapeutics. The combination therapy resulted in synergistic effects, reducing tumor growth in xenograft models of prostate cancer significantly more than monotherapy alone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid, and what key intermediates should be monitored?

  • Methodological Answer : A common approach involves cyclocondensation reactions using morpholine derivatives and isoxazole precursors. For example, refluxing 3-formyl-indolecarboxylic acid analogs with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst can yield structurally similar heterocyclic carboxylic acids . Key intermediates include morpholine-substituted aldehydes and isoxazole fragments. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, focusing on intermediates like 3-(4-morpholinyl)propanal and 5-carboxyisoxazole derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH2_2 groups) and isoxazole protons (δ 6.0–7.0 ppm) .
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (space group P21/cP2_1/c, Z = 4) .
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Catalyst Screening : Test bases like triethylamine or DBU to improve cyclization efficiency. Sodium acetate in acetic acid is standard but may limit scalability .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid. Higher polarity solvents may enhance intermediate solubility but require rigorous drying.
  • Temperature Gradients : Reflux (100–120°C) is typical, but microwave-assisted synthesis at 150°C could reduce reaction time .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required). Contradictions in enzyme inhibition assays may arise from residual solvents or byproducts .
  • Dose-Response Studies : Perform IC50_{50} assays across multiple concentrations (1 nM–100 µM) to validate dose dependency.
  • Comparative Models : Test activity in both cell-free (e.g., kinase assays) and cell-based systems to differentiate direct vs. indirect effects .

Q. What computational methods predict the reactivity of this compound in aqueous versus nonpolar environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model the compound’s electrostatic potential (ESP) and identify nucleophilic/electrophilic sites. The morpholine ring’s electron-rich nitrogen may drive H-bonding in aqueous media .
  • MD Simulations : Simulate solvation dynamics in water (TIP3P model) and chloroform to predict aggregation behavior.

Q. What strategies isolate and quantify this compound in complex biological matrices?

  • Methodological Answer :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) eluents. Adjust pH to 3–4 to enhance carboxylic acid retention .
  • Quantification : LC-MS/MS with a reverse-phase column (e.g., Zorbax SB-C18) and MRM transitions for the [M-H]^- ion (theoretical m/z ~279). Validate with deuterated internal standards .

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